molecular formula C5H7Cl2N5 B1473534 Adenine dihydrochloride CAS No. 52997-46-3

Adenine dihydrochloride

Cat. No. B1473534
CAS RN: 52997-46-3
M. Wt: 208.05 g/mol
InChI Key: ZIRTYYYVRIKLPH-UHFFFAOYSA-N
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Description

Adenine dihydrochloride is a derivative of adenine, a purine base that forms a component of DNA and RNA. It is also a part of many multivitamins . Adenine is a regulatory molecule and a component of DNA, RNA, cofactors (NAD, FAD), and signaling molecules (cAMP) .


Synthesis Analysis

Adenine has been used in the design of metal-nucleobase frameworks. The coordination of metal ions affords a variety of oligomeric and polymeric species . In a study, adenine reacted with phenyl glycidyl ether in the presence of K2CO3 in anhydrous DMF at 105–110°C, yielding an N9-alkyl derivative .


Molecular Structure Analysis

The molecular structure of adenine dihydrochloride has been studied using various techniques. For example, the crystal structure of adenine dihydrochloride has been reported . Moreover, the structural properties of complexes of nucleobases and Au13 golden nanocluster have been investigated by DFT calculations and DFT-MD simulation .


Chemical Reactions Analysis

Adenine reacts with phenyl glycidyl ether depending on the solvent nature. In DMF in the presence of K2CO3, an N9-alkyl derivative, an experimental antiviral drug 9-(2-hydroxy-3-phenoxypropyl)adenine, was formed predominantly .


Physical And Chemical Properties Analysis

The physical and chemical properties of adenine dihydrochloride can be found in various databases such as PubChem .

Scientific Research Applications

Role in Kidney Disease Research

Adenine dihydrochloride plays a significant role in the research of kidney diseases . It has been identified as a key marker of kidney fibrosis for diabetic kidney disease . The metabolomics studies were critical to identify a new biomarker for kidney failure and to guide new therapeutics for diabetic kidney disease . This research into adenine metabolism carries the promise of refining diagnostic precision, enhancing treatment effectiveness, and ultimately improving overall patient outcomes within the field of kidney diseases .

Medicinal Chemistry

Adenine dihydrochloride is a key player in biology and medicinal chemistry . It is one of the most ubiquitous heterocycles in life and is contained in many biological molecules (ATP, SAM, NAD, cAMP, coA…) that have fundamental roles in the functioning of living systems . Many chemical modifications and Structure-Activity Relationships studies have been carried out on the adenine scaffold to result in potent analogues with various biological activities .

Therapeutic Targets

Adenine-based inhibitors are used to treat a wide range of diseases including cancer, viral and bacterial diseases . The design and use of these inhibitors for different therapeutic targets have been discussed through examples of drugs and compounds that reached clinical and preclinical trials .

Anticancer Agents

Adenine dihydrochloride is used in the development of anticancer agents . The adenine scaffold has been explored in medicinal chemistry for biomedical applications, resulting in potent analogues with various biological activities .

Antiviral Agents

Adenine dihydrochloride is also used in the development of antiviral agents . Adenine-based inhibitors have been used to treat viral diseases .

Antibacterial Agents

Adenine dihydrochloride is used in the development of antibacterial agents . Adenine-based inhibitors have been used to treat bacterial diseases .

Role in NAD Research

Adenine dihydrochloride is a foundational molecule found in every cell in the human body and is part of NAD—nicotinamide adenine dinucleotide . NAD Research, Inc. is devoted exclusively to greater scientific understanding of the clinical applications and benefits of NAD .

Mechanism of Action

Adenine forms adenosine, a nucleoside, when attached to ribose, and deoxyadenosine when attached to deoxyribose. It forms adenosine triphosphate (ATP), which drives many cellular metabolic processes by transferring chemical energy between reactions . In the kidney, adenine acts as a signaling molecule and causes nephrogenic diabetes insipidus with salt wasting, at least, by directly interfering with AVP V2 receptor signaling with subsequent downregulation of NKCC2 and AQP2 .

Safety and Hazards

When handling adenine dihydrochloride, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid contact with eyes, skin, or clothing .

Future Directions

Adenine has substantial promise in basic research and as therapeutic agents for the correction of pathogenic mutations. The development of adenine transversion editors has posed a particular challenge. These editors enable efficient adenine transversion, including precise A•T-to-C•G editing . Future research directions should prioritize enhancing the precision of base editing, minimizing off-target effects, and developing safer, more efficacious delivery mechanisms .

properties

IUPAC Name

7H-purin-6-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5.2ClH/c6-4-3-5(9-1-7-3)10-2-8-4;;/h1-2H,(H3,6,7,8,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRTYYYVRIKLPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC=NC(=C2N1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adenine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural difference between neutral adenine and adenine dihydrochloride?

A1: Adenine dihydrochloride is formed by the protonation of adenine at two nitrogen atoms. X-ray crystallography reveals that these protonation sites are N(1) and N(7). [] This double protonation significantly alters the geometry of the imidazole ring compared to neutral or N(1)-monoprotonated adenine. []

Q2: How does ionizing radiation affect adenine dihydrochloride at low temperatures?

A2: When single crystals of adenine dihydrochloride are exposed to ionizing radiation at 4.2 K, a reduction reaction occurs. [] This leads to the formation of a free radical characterized by the addition of an electron to the protonated base. [] Electron Spin Resonance (ESR) and Electron-Nuclear Double Resonance (ENDOR) spectroscopy studies indicate a spin density of approximately 0.30 on the C-8 carbon atom of the resulting radical. []

Q3: How can Raman spectroscopy be used to characterize adenine dihydrochloride?

A3: Polarized Raman spectroscopy provides detailed information about the vibrational modes of adenine dihydrochloride. By analyzing the Raman scattering tensors of a single crystal, researchers can determine both the anisotropic and isotropic molecular Raman scattering tensors for each vibrational mode. [] This data can be used to identify and characterize the compound.

Q4: Can you elaborate on the experimental techniques used to study the radical formation in adenine dihydrochloride upon irradiation?

A4: Researchers employed ESR and ENDOR spectroscopy to study the free radical generated by irradiating adenine dihydrochloride crystals at 4.2 K. [] ESR spectroscopy detects the presence of unpaired electrons, confirming the formation of a free radical. ENDOR spectroscopy further elucidates the interaction between the unpaired electron and nearby nuclei, revealing a significant hyperfine coupling with the C8-H proton. [] This coupling constant provides valuable information about the distribution of electron spin density within the radical.

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